molecular formula C24H45GdO6 B1629901 Gadolinium trioctanoate CAS No. 29911-73-7

Gadolinium trioctanoate

Cat. No.: B1629901
CAS No.: 29911-73-7
M. Wt: 586.9 g/mol
InChI Key: BYBSDTQXVSVDIR-UHFFFAOYSA-K
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Description

Gadolinium trioctanoate is a chemical compound that combines gadolinium, a rare earth metal, with octanoic acid, a medium-chain fatty acid. This compound is of interest due to its potential applications in various fields, including medical imaging and materials science. Gadolinium is known for its paramagnetic properties, which make it useful in magnetic resonance imaging (MRI) as a contrast agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gadolinium trioctanoate can be synthesized through a reaction between gadolinium chloride and octanoic acid. The reaction typically involves dissolving gadolinium chloride in a suitable solvent, such as ethanol, and then adding octanoic acid. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Gadolinium trioctanoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, leading to the formation of gadolinium oxide and other by-products.

    Reduction: Reduction reactions can convert this compound to other gadolinium-containing compounds with different oxidation states.

    Substitution: In substitution reactions, the octanoate ligands can be replaced by other ligands, resulting in new gadolinium complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Ligand exchange reactions may involve reagents like phosphines or amines.

Major Products:

    Oxidation: Gadolinium oxide and octanoic acid derivatives.

    Reduction: Reduced gadolinium complexes.

    Substitution: New gadolinium-ligand complexes.

Scientific Research Applications

Gadolinium trioctanoate has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other gadolinium compounds.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent in MRI.

    Medicine: Explored for its role in enhancing the visibility of tissues and organs in medical imaging.

    Industry: Utilized in the development of advanced materials with specific magnetic properties.

Mechanism of Action

The mechanism by which gadolinium trioctanoate exerts its effects is primarily related to the paramagnetic properties of gadolinium. When used as a contrast agent in MRI, this compound shortens the relaxation time of hydrogen protons in tissues, resulting in enhanced image contrast. The octanoate ligands help to stabilize the gadolinium ion and improve its solubility and biocompatibility.

Comparison with Similar Compounds

    Gadolinium chloride: A simple gadolinium salt used in various chemical reactions.

    Gadolinium oxide: A gadolinium compound with applications in materials science and catalysis.

    Gadolinium-based contrast agents: Other gadolinium complexes used in MRI, such as gadopentetate dimeglumine and gadoteridol.

Uniqueness: Gadolinium trioctanoate is unique due to its combination of gadolinium’s paramagnetic properties and octanoic acid’s stabilizing effects. This makes it particularly suitable for applications requiring both magnetic properties and biocompatibility.

Properties

IUPAC Name

gadolinium(3+);octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2.Gd/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSDTQXVSVDIR-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45GdO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623531
Record name Gadolinium trioctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29911-73-7
Record name Gadolinium trioctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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